4-amino-5-(5-chloro-2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

CAS No.: 1003849-76-0

Cat. No.: VC2399740

Molecular Formula: C9H9ClN4OS

Molecular Weight: 256.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1003849-76-0 |

|---|---|

| Molecular Formula | C9H9ClN4OS |

| Molecular Weight | 256.71 g/mol |

| IUPAC Name | 4-amino-3-(5-chloro-2-methoxyphenyl)-1H-1,2,4-triazole-5-thione |

| Standard InChI | InChI=1S/C9H9ClN4OS/c1-15-7-3-2-5(10)4-6(7)8-12-13-9(16)14(8)11/h2-4H,11H2,1H3,(H,13,16) |

| Standard InChI Key | RIGKHYQZOWIXJP-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)Cl)C2=NNC(=S)N2N |

| Canonical SMILES | COC1=C(C=C(C=C1)Cl)C2=NNC(=S)N2N |

Introduction

Chemical Properties and Structure

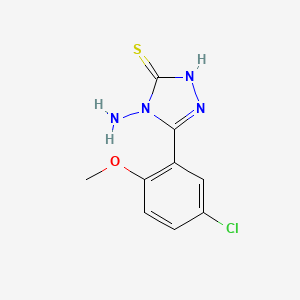

4-amino-5-(5-chloro-2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol belongs to the class of heterocyclic compounds containing a triazole ring. The compound features multiple functional groups including an amino group, a methoxy substituent, a chloro substituent, and a thiol group, which contribute to its chemical reactivity and potential biological interactions.

Physical and Chemical Characteristics

The compound exhibits specific physical and chemical properties that define its behavior in various chemical environments and applications. The table below summarizes the key chemical characteristics of 4-amino-5-(5-chloro-2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol:

| Parameter | Value |

|---|---|

| CAS No. | 1003849-76-0 |

| Molecular Formula | C9H9ClN4OS |

| Molecular Weight | 256.71 g/mol |

| IUPAC Name | 4-amino-3-(5-chloro-2-methoxyphenyl)-1H-1,2,4-triazole-5-thione |

| PubChem Compound ID | 24206145 |

The compound possesses a complex molecular structure with several distinct functional groups that contribute to its chemical properties and reactivity patterns.

Structural Identifiers and Notations

| Identifier Type | Value |

|---|---|

| Standard InChI | InChI=1S/C9H9ClN4OS/c1-15-7-3-2-5(10)4-6(7)8-12-13-9(16)14(8)11/h2-4H,11H2,1H3,(H,13,16) |

| Standard InChIKey | RIGKHYQZOWIXJP-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)Cl)C2=NNC(=S)N2N |

| Canonical SMILES | COC1=C(C=C(C=C1)Cl)C2=NNC(=S)N2N |

These structural identifiers provide standardized representations of the compound's molecular structure, facilitating its identification across chemical databases and literature.

| Hazard Type | Classification |

|---|---|

| Skin irritation | Category 2 |

| Eye irritation | Category 2A |

| Specific target organ toxicity - single exposure | Category 3, Respiratory system |

These classifications indicate that the compound may cause skin and eye irritation and may affect the respiratory system upon exposure .

Future Research Directions

Several research directions could be pursued to expand our understanding of 4-amino-5-(5-chloro-2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol:

Synthesis Optimization

Developing efficient synthesis methods to produce the compound in high yield and purity would be valuable for facilitating further research. This might involve:

-

Exploring alternative synthetic routes

-

Optimizing reaction conditions

-

Developing scalable production methods

-

Investigating green chemistry approaches to minimize environmental impact

Biological Activity Screening

Comprehensive screening of the compound's biological activities could reveal potential applications:

-

Antimicrobial activity testing against various bacterial and fungal strains

-

Evaluation of enzyme inhibition properties

-

Assessment of potential anti-inflammatory or antioxidant properties

-

Investigation of possible interactions with specific biological targets

Structure-Activity Relationship Studies

Synthesizing and testing structural analogs could provide insights into:

-

Which structural features are essential for specific activities

-

How modifications to the core structure affect biological properties

-

Potential for developing optimized derivatives with enhanced properties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume